

Synthesis of 2,3-Dibromopropionamide: A Detailed Laboratory Protocol

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Compound of Interest

Compound Name: **2,3-Dibromopropionamide**

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This document provides a comprehensive guide to the laboratory synthesis of **2,3-Dibromopropionamide**, an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.^[1] The protocol outlines a two-step synthetic route commencing with the bromination of acrylic acid to yield 2,3-dibromopropionic acid, followed by conversion to the corresponding acyl chloride and subsequent amidation.

Physicochemical Properties and Safety Data

A summary of the key physical, chemical, and safety information for the target compound, **2,3-Dibromopropionamide**, is provided below for easy reference.

Property	Value	Reference
Molecular Formula	C ₃ H ₅ Br ₂ NO	[2]
Molecular Weight	230.89 g/mol	[2]
CAS Number	15102-42-8	[2]
Appearance	White to almost white powder/crystal	[3]
IUPAC Name	2,3-dibromopropanamide	[2]
Solubility	Insoluble in water	[3]
Primary Hazards	Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.	[4]

Experimental Protocol

This synthesis is a two-stage process. The first stage involves the synthesis of the intermediate, 2,3-dibromopropionyl chloride, from acrylic acid. The second stage is the conversion of this intermediate to the final product, **2,3-Dibromopropionamide**.

Stage 1: Synthesis of 2,3-Dibromopropionyl Chloride

This stage is adapted from a patented industrial process and involves the bromination of acrylic acid followed by chlorination with thionyl chloride.[5][6]

Materials:

- Acrylic acid
- Bromine
- Thionyl chloride
- Iron(III) chloride solution (40% in water)

- Reactor with stirrer, dropping funnel, condenser, and temperature control

Procedure:

- Bromination of Acrylic Acid:
 - Charge the reactor with 224 g of bromine at 15-20 °C.
 - With stirring, uniformly add 100 g of acrylic acid over 8 hours. The temperature will rise, and the reaction mixture will reflux.
 - After the addition is complete, continue stirring for 30 minutes at 64-66 °C to obtain a melt of 2,3-dibromopropionic acid.[6]
- Chlorination of 2,3-Dibromopropionic Acid:
 - To the resulting melt, add 1.1 g of a 40% aqueous iron(III) chloride solution.[5][6]
 - With stirring, uniformly add 191 g of thionyl chloride (a 15% excess) to the melt at 65 °C over 5 hours.[6]
 - Continue stirring at 65 °C for approximately 1 hour until the evolution of gas (HCl and SO₂) ceases.[5][6]
 - The crude 2,3-dibromopropionyl chloride is obtained with a purity of 93-95%. [5][6]
- Purification of 2,3-Dibromopropionyl Chloride:
 - Remove volatile components by distillation, for instance, by evacuating the system to 25 mbar at 65 °C for about 1.5 hours.[5][6] This yields 2,3-dibromopropionyl chloride with a purity of 98-99%. [5][6]

Stage 2: Synthesis of 2,3-Dibromopropionamide

This stage employs the aminolysis of the synthesized 2,3-dibromopropionyl chloride using a concentrated ammonia solution. This is a standard and efficient method for amide bond formation from acyl chlorides.[3][4]

Materials:

- 2,3-Dibromopropionyl chloride (from Stage 1)
- Concentrated aqueous ammonia solution
- Anhydrous dichloromethane (DCM)
- Round-bottom flask with a stir bar
- Ice bath
- Separatory funnel
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

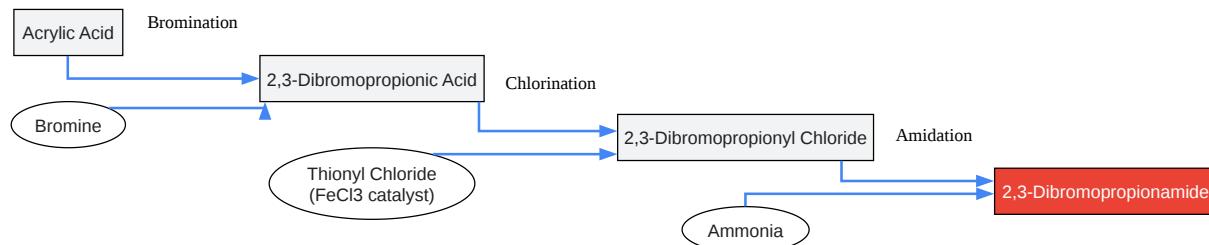
- Reaction Setup:
 - Dissolve the purified 2,3-dibromopropionyl chloride (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
- Amidation:
 - Slowly add a concentrated aqueous ammonia solution (at least 2.0 equivalents) to the stirred solution of the acyl chloride. A violent reaction may occur, producing a white precipitate (ammonium chloride and the product).[4] The reaction is exothermic and should be controlled by the rate of addition and cooling.[7]
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
- Work-up:

- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[\[3\]](#)
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2,3-Dibromopropionamide**.

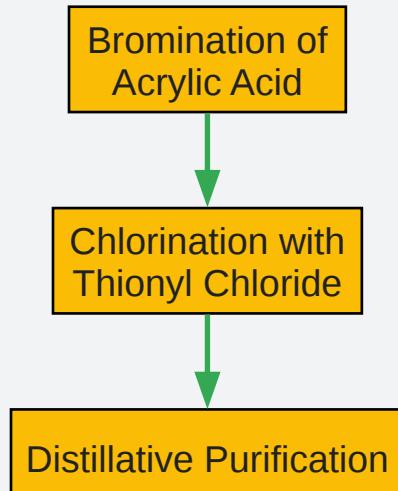
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure **2,3-Dibromopropionamide**.[\[3\]](#)

Reaction Scheme and Workflow

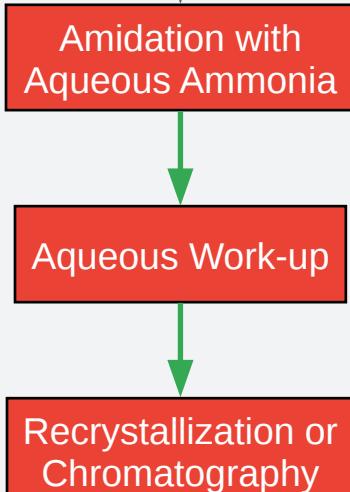
The overall synthetic pathway and experimental workflow are illustrated in the diagrams below.



Stage 1: Acyl Chloride Synthesis



Stage 2: Amide Formation

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